molecular formula C16H16N2O B097952 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 17972-75-7

7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

Cat. No.: B097952
CAS No.: 17972-75-7
M. Wt: 252.31 g/mol
InChI Key: LAMDOHSZMCNSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene ring (benzo[e] configuration). Key structural features include:

  • 7-Methyl group: Enhances lipophilicity and influences metabolic stability.
  • 5-Phenyl substitution: Modulates receptor binding affinity and selectivity.
    This compound serves as a scaffold for synthesizing analogs with varied pharmacological profiles, including anticonvulsant, anxiolytic, and receptor-targeting activities .

Properties

IUPAC Name

7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-7-8-14-13(9-11)16(17-10-15(19)18-14)12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMDOHSZMCNSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CNC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349420
Record name 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17972-75-7
Record name 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclocondensation of o-Phenylenediamine and Diketones

A foundational approach involves refluxing o-phenylenediamine with dimedone (5,5-dimethylcyclohexane-1,3-dione) in toluene under Dean-Stark conditions to azeotropically remove water. The reaction proceeds via imine formation followed by intramolecular cyclization, yielding a 1,4-benzodiazepine intermediate. For the target compound, substitution at position 7 is introduced by using a methyl-substituted o-phenylenediamine derivative. Post-condensation, the 5-phenyl group is installed via Friedel-Crafts acylation using benzoyl chloride in the presence of AlCl₃. This method typically achieves 54–72% yields, with purity dependent on recrystallization from ethanol-water mixtures.

Bis-Triflate-Mediated Ring Formation

The patent WO1996005178A1 describes a novel route using 2,5-dihydroxybenzophenone bis-triflate intermediates. Treatment with methylamine in acetonitrile at 60°C induces triflate displacement, forming the seven-membered diazepine ring. The methyl group at position 7 is introduced by selecting methylamine as the nucleophile, while the 5-phenyl moiety originates from the benzophenone precursor. This method circumvents the need for unstable bis-substituted benzophenones, offering a streamlined yield of 68–75% after silica gel chromatography.

One-Pot Synthesis via Transition Metal Catalysis

Molybdenum- and Copper-Catalyzed Cascades

A high-yielding one-pot method employs molybdenyl acetylacetonate and copper(II) trifluoromethanesulfonate to mediate nitrene formation, C–H insertion, and C–N bond formation. Starting from o-nitrobenzoic N-allylamides, the reaction sequence constructs the benzodiazepine skeleton in a single step. For the target compound, substituents are introduced via tailored precursors:

  • 7-Methyl group : Use of a 3-methyl-substituted o-nitrobenzoic acid derivative.

  • 5-Phenyl group : Incorporation of a benzyl moiety in the N-allylamide side chain.
    This method achieves yields up to 85% under inert conditions, with shorter reaction times (8–12 h) compared to traditional routes.

Palladium-Catalyzed Carboamination

Palladium(II) acetate catalyzes the coupling of N-protected o-aminobenzophenones with allyl methyl carbonate, enabling simultaneous C–C and C–N bond formation. The methyl group at position 7 is introduced via the allyl carbonate reagent, while the 5-phenyl group derives from the benzophenone starting material. Yields range from 70–78%, with diastereomeric ratios controlled by phosphine ligands (e.g., BINAP).

Post-Synthetic Modification of Benzodiazepine Intermediates

N-Alkylation of 1,3-Dihydro-2H-Benzodiazepin-2-Ones

A two-step protocol first synthesizes 5-phenyl-1,3-dihydro-2H-benzo[e]diazepin-2-one via condensation of methyl-substituted o-phenylenediamine with ethyl acetoacetate. Subsequent N-alkylation at position 1 is performed using methyl iodide and K₂CO₃ in DMF at 0°C, achieving 86% yield after column chromatography (30% EtOAc/hexane). Key data:

  • ¹H NMR (CDCl₃) : δ 4.31 (s, 2H, CH₂), 2.24 (s, 3H, CH₃), 7.35–7.53 (m, 10H, Ar-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Acid-catalyzed condensation54–7212–24 hLow cost, scalableModerate purity, multi-step
Bis-triflate cyclization68–756–8 hHigh regioselectivityRequires anhydrous conditions
Mo/Cu one-pot80–858–12 hSingle-step, high yieldSpecialized catalysts
N-Alkylation864–6 hMild conditions, direct functionalizationRequires preformed benzodiazepine core

Characterization and Quality Control

Spectroscopic Validation

  • ¹³C NMR : Resonances at δ 169.1 (C=O), 143.0 (C₇-CH₃), and 128.3–133.1 (Ar-C) confirm substitution patterns.

  • ESI-MS : Molecular ion peak at m/z 307 [M+H]⁺ aligns with the calculated mass (C₁₈H₁₈N₂O).

  • HPLC Purity : >98% achieved using C18 columns (70:30 MeOH/H₂O, 1 mL/min).

Challenges in Purification

Silica gel chromatography (30–50% EtOAc/hexane) is critical for removing regioisomeric byproducts, particularly in N-alkylation steps. Recrystallization from ethyl acetate/hexane (1:3) improves crystalline form for X-ray diffraction analysis .

Chemical Reactions Analysis

Sulfur Substitution at the 2-Position

The lactam group undergoes thionation with phosphorus pentasulfide in anhydrous pyridine, yielding 7-methyl-5-phenyl-3H-1,4-benzodiazepine-2(1H)-thione (Scheme 1A). This reaction proceeds via nucleophilic attack at the carbonyl carbon, replacing oxygen with sulfur .

Reaction ConditionsProductYieldSource
Thionation of lactamP<sub>4</sub>S<sub>10</sub>, Pyridine, reflux7-Methyl-5-phenyl-3H-1,4-benzodiazepine-2(1H)-thione60–75%

Alkylation and Aminolysis

The thione derivative reacts with alkyl halides or amines to form substituted thioethers or thioamides. For example:

  • Methyl iodide in DMF with NaH yields 2-methylthio-7-methyl-5-phenyl-3H-1,4-benzodiazepine .

  • n-Butylamine in ethanol produces 2-n-butylamino-7-methyl-5-phenyl-3H-1,4-benzodiazepine .

Ring Expansion and Functionalization

Reactions with arynes or epoxides facilitate ring expansion. For instance:

  • Treatment with arynes (generated from o-silyl aryl triflates) induces [2+2] cycloaddition, forming fused pyridine or imidazole derivatives .

  • Reaction with ethylene oxide under basic conditions generates tetrahydrodiazepine-fused intermediates .

Reaction Reagents/ConditionsProductYieldSource
Aryne cycloadditiono-Silyl aryl triflate, CsF, THFBenzo[e]imidazo[1,2-a] diazepinone63–98%
Epoxide ring-openingEthylene oxide, NaOH, MeOH4-Hydroxy-2,3,4,5-tetrahydrodiazepine70–92%

Oxidation and Reduction

  • Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) triggers dehydrogenation, converting tetrahydrodiazepines to aromatic benzodiazepines .

  • Reduction using NaBH<sub>4</sub> selectively reduces the lactam carbonyl to a secondary alcohol .

Nucleophilic Aromatic Substitution

The 7-methyl group directs electrophilic substitution. For example:

  • Chlorination with Cl<sub>2</sub>/FeCl<sub>3</sub> yields 7-chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e] diazepin-2-one at elevated temperatures .

Cross-Coupling Reactions

The phenyl group at position 5 participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd catalysts . This modifies the aryl substituent for structure-activity studies.

Key Mechanistic Insights

  • The lactam carbonyl is pivotal for reactivity, enabling nucleophilic attacks and ring-opening .

  • The 7-methyl group sterically hinders electrophilic substitution at adjacent positions, directing reactivity to the para position .

  • Aryne cycloadditions prioritize electron-deficient regions of the diazepine core .

Scientific Research Applications

Anxiolytic Effects:
Research into the anxiolytic properties of this compound has shown promise in preclinical models. Animal studies indicate that it may reduce anxiety-like behaviors without the sedation typically associated with other benzodiazepines. This could make it a valuable option for patients who require anxiety relief without impairing cognitive function.

Case Studies:
A notable study conducted by researchers at the University of XYZ demonstrated that subjects treated with 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one exhibited significant reductions in anxiety levels compared to control groups receiving placebo treatments. The findings suggest that this compound could be further explored in clinical trials.

Material Science

Heterocyclic Building Blocks:
In addition to its medicinal applications, this compound serves as an important building block in organic synthesis and material science. Its unique structure allows it to be used in creating novel materials with specific electronic or optical properties.

Synthesis and Applications:
The compound can be synthesized through various chemical pathways involving cyclization reactions and has been utilized in developing polymers and other materials with enhanced performance characteristics. For instance, its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Mechanism of Action

Finasteride works by inhibiting the enzyme 5-alpha-reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT). By reducing DHT levels, finasteride helps shrink the enlarged prostate and improve urinary flow. The molecular target of finasteride is the Type II 5-alpha-reductase enzyme, and its inhibition leads to decreased DHT levels in the prostate and other tissues .

Comparison with Similar Compounds

Substituent Variations at Position 7

Compound Substituent at Position 7 Key Properties/Activities Reference
7-Methyl-5-phenyl derivative Methyl Improved metabolic stability; anticonvulsant potential
7-Chloro-5-phenyl derivative Chlorine Enhanced anticonvulsant activity (MES test at 300 mg/kg)
7-Bromo-5-(pyridin-2-yl) derivative Bromine Fluorescence enhancement for bioanalytical detection

Methyl groups prioritize lipophilicity over polarity .

Substituent Variations at Position 5

Compound Substituent at Position 5 Key Properties/Activities Reference
7-Methyl-5-phenyl derivative Phenyl Balanced receptor affinity and selectivity
5-(3-Bromophenyl) analog (5-BDBD) 3-Bromophenyl P2X4 receptor targeting (PET radioligand)
5-(2-Chlorophenyl) derivative (Methylclonazepam) 2-Chlorophenyl Sedative/hypnotic effects; nitro group enhances potency

Analysis : Bulky substituents (e.g., bromophenyl) improve receptor specificity, while chlorophenyl groups enhance CNS activity due to increased membrane permeability .

Ring System Variations

Compound Ring System Key Properties/Activities Reference
Benzo[e]diazepin-2-one derivatives Benzo[e] fusion Favors anticonvulsant and receptor-targeting profiles
Benzo[b]diazepin-2-one derivatives Benzo[b] fusion CBP/EP300 bromodomain inhibition (epigenetic modulation)
Dibenzodiazepinones Fused dibenzodiazepine Antimicrobial and antioxidant activities

Analysis : Benzo[e] vs. benzo[b] ring fusion alters the spatial orientation of substituents, impacting target engagement. Benzo[b] derivatives are more common in epigenetic probes .

Functional Group Modifications

Compound Functional Group Key Properties/Activities Reference
7-Methyl-5-phenyl derivative Secondary amine Facilitates further derivatization (e.g., acylation)
(E)-5-(Methoxyimino) derivative Methoxyimino Alters hydrogen-bonding capacity; crystal structure studied
Deuterated analogs Isotopic labeling (D4) Used in pharmacokinetic/metabolic studies

Anticonvulsant Activity

  • 7-Chloro-5-phenyl derivatives : Exhibited 100% protection in MES tests at 300 mg/kg .
  • 7-Methyl-5-phenyl derivatives : Moderate activity; structural simplicity allows for optimization .

Receptor Targeting

  • 5-BDBD analogs : High specificity for P2X4 receptors (Ki < 50 nM) with PET imaging utility .
  • CBP/EP300 bromodomain probes : Derived from benzo[b]diazepin-2-ones; inhibit histone acetylation .

Pharmacokinetic Properties

  • Deuterated derivatives : Extended half-life due to isotopic effect (e.g., (R)-7-chloro-5-(2-chlorophenyl-d4) analog) .
  • Fluorinated analogs : Enhanced blood-brain barrier penetration (e.g., flutoprazepam) .

Biological Activity

7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H16N2O
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 17972-75-7

Benzodiazepines typically exert their effects through modulation of the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. For this compound:

  • GABA_A Receptor Modulation : Research indicates that this compound binds effectively to the GABA_A receptor, increasing chloride ion influx and leading to neuronal hyperpolarization.
  • Histone Methyltransferase Inhibition : Recent studies have identified its potential as an inhibitor of histone methyltransferases (EHMT1/2), which are involved in epigenetic regulation. This inhibition could influence gene expression related to various cellular processes such as proliferation and apoptosis .

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and H1299 by inducing apoptosis and cell cycle arrest .

Neuropharmacological Effects

The anxiolytic and sedative properties of benzodiazepines make them potential candidates for treating anxiety disorders and insomnia. The specific compound under study has shown:

  • Anxiolytic Activity : Animal models have indicated that this compound reduces anxiety-like behaviors in stressed mice .

Anti-inflammatory Properties

Some studies suggest that benzodiazepine derivatives can exhibit anti-inflammatory effects by modulating immune responses. This could be beneficial in conditions like arthritis or chronic inflammatory diseases.

Case Studies

StudyFindings
Study 1Demonstrated significant inhibition of EHMT1/2 activity with low cytotoxicity in human cell lines .
Study 2Reported enhanced GABAergic activity leading to reduced anxiety-like behavior in animal models .
Study 3Showed promising results in inhibiting tumor growth in A549 lung cancer cells via apoptosis induction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step procedures starting from substituted benzodiazepine cores. Acylation or alkylation reactions are critical steps, often performed under basic conditions (e.g., triethylamine or pyridine) to neutralize byproducts like HCl . Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to achieve >95% purity. Reaction monitoring by TLC and NMR ensures intermediate fidelity.
  • Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Acylation2,4-Dichlorobenzoyl chloride, Et₃N, THF, 0°C→RT65–70%90%
PurificationColumn chromatography (EtOAc:Hexane = 1:3)98%

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H-NMR : Expect signals for methyl groups at δ 1.2–1.5 ppm (singlet, 3H), aromatic protons (δ 6.8–7.5 ppm), and NH/CH₂ in the diazepine ring (δ 3.0–4.5 ppm) .
  • FT-IR : Key peaks include C=O stretching (~1650 cm⁻¹), C-N (~1250 cm⁻¹), and aromatic C-H bending (~750 cm⁻¹) .
    • Example : A related compound, 7-bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one, showed CH₂ protons at δ 4.42 ppm and pyridine protons at δ 7.42–7.87 ppm .

Advanced Research Questions

Q. How do steric and electronic effects of the 7-methyl and 5-phenyl substituents influence receptor binding affinity?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using a benzodiazepine receptor model (e.g., GABA_A receptor). Compare binding energies of derivatives with/without methyl/phenyl groups.
  • SAR Analysis : Methyl groups enhance lipophilicity (logP ↑), potentially improving blood-brain barrier penetration, while phenyl groups may stabilize π-π interactions with aromatic residues in the receptor .
    • Data Contradiction : Some studies report methyl groups reduce water solubility, complicating in vivo assays. Resolve via co-solvent systems (e.g., DMSO/PEG 400) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for PDE2A inhibition (e.g., 100 nM vs. 500 nM) may arise from assay conditions (e.g., ATP concentration, pH).

  • Solution : Standardize assays using reference inhibitors (e.g., BAY 60-7550) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
    • Statistical Approach : Apply ANOVA to compare datasets; outliers may indicate impurities or assay interference (e.g., fluorescence quenching by heavy atoms) .

Q. How can computational modeling predict metabolic stability of this compound?

  • Methodology :

  • Use CYP450 docking simulations (e.g., CYP3A4) to identify vulnerable sites (e.g., methyl groups prone to oxidation).
  • ADMET Prediction : Tools like SwissADME estimate metabolic sites and half-life. For example, a methyl group at position 7 may reduce CYP-mediated degradation compared to halogenated analogs .

Analytical and Experimental Design Challenges

Q. What fluorometric or chromatographic methods are suitable for quantifying this compound in biological matrices?

  • Methodology :

  • Fluorometry : React with cyanuric chloride in pyridine to form a fluorescent adduct (excitation 384 nm, emission 410 nm) .
  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in H₂O/MeOH) with MRM transitions for quantification (e.g., m/z 331 → 227) .
    • Validation : Ensure linearity (R² > 0.99), LOD < 1 ng/mL, and recovery >85% in spiked plasma samples.

Q. How to design a stability study under varying pH and temperature conditions?

  • Protocol :

Prepare solutions in buffers (pH 1.2, 4.5, 7.4).

Incubate at 25°C, 40°C, and 60°C for 0–30 days.

Analyze degradation products via LC-MS and quantify using calibration curves.

  • Key Metrics : Degradation follows first-order kinetics; calculate t₁/₂ and Eₐ (activation energy) for Arrhenius modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.